6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-bromo-3-[(4-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S/c1-20-9-4-2-8(3-5-9)7-17-13(18)12-10(16-14(17)19)6-11(15)21-12/h2-6H,7H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBREPWFFGWEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(S3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143681 | |
| Record name | 6-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-42-3 | |
| Record name | 6-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiophene Carboxylate Cyclization
The foundational step involves constructing the thieno[3,2-d]pyrimidine-2,4-dione scaffold. Methyl 3-amino-5-arylthiophene-2-carboxylate derivatives undergo cyclization with formamidine acetate under microwave irradiation (100°C, 80 W, 15 min), achieving 92–98% yields. For example, methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a dimethylaminomethylidene intermediate, which cyclizes in DMF to yield 6-aryl-thieno[3,2-d]pyrimidin-4(3H)-one.
Key Data:
| Starting Material | Conditions | Yield | Product |
|---|---|---|---|
| Methyl 3-amino-5-arylthiophene-2-carboxylate | DMF-DMA, microwave, 100°C | 98% | Thieno[3,2-d]pyrimidin-4(3H)-one |
Regioselective Bromination at C6
Electrophilic Bromination with NBS
Bromination of the thienopyrimidine core occurs selectively at the C6 position due to electron-rich aromatic systems. Treatment of 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with NBS in dimethylformamide (DMF) at 0–5°C for 6 hours introduces bromine with >85% regioselectivity. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-donating effects of the 4-methoxybenzyl group.
Optimization Table:
Introduction of 4-Methoxybenzyl Group
Alkylation via Nucleophilic Substitution
The 3-position of the thienopyrimidine dione undergoes alkylation with 4-methoxybenzyl chloride under basic conditions. Potassium carbonate in acetonitrile facilitates the displacement reaction at 80°C for 12 hours, achieving 78–82% yields. Alternatively, microwave-assisted conditions (150°C, 150 W, 10 min) reduce reaction times to 30 minutes with comparable yields.
Reaction Scheme:
Integrated Multi-Step Synthesis
Route A: Sequential Functionalization
-
Step 1: Cyclization of methyl 3-amino-5-bromothiophene-2-carboxylate with formamidine acetate (microwave, 100°C, 98%).
-
Step 3: Alkylation with 4-methoxybenzyl chloride (K₂CO₃, CH₃CN, 82%).
Overall Yield: 68% (calculated from stepwise yields).
Route B: Palladium-Catalyzed Coupling
An alternative approach employs Suzuki-Miyaura coupling to introduce the 4-methoxybenzyl group post-bromination. The 6-bromo intermediate reacts with 4-methoxybenzylboronic acid using Pd(PPh₃)₄ and Cs₂CO₃ in DME/EtOH/H₂O (1:1:1) under microwave irradiation (150°C, 15 min), yielding 89% product.
Advantages:
Challenges and Optimization Strategies
Byproduct Formation During Bromination
Over-bromination at C2 or C5 positions occurs if reaction temperatures exceed 10°C. Cooling to 0°C and using stoichiometric NBS (1.05 equiv) suppress this side reaction.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted thienopyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to purines.
Chemical Biology: Employed in the design of molecular probes and bioactive compounds.
Industrial Applications: Potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Thieno-Pyrimidine Dione Derivatives
Key Observations:
- Lipophilicity: The 4-methoxybenzyl group increases lipophilicity relative to fluorinated derivatives (e.g., 3-(2,4-difluorophenyl) analog ), which may improve blood-brain barrier penetration.
Biological Activity
6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the thienopyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent against various diseases, including cancer and inflammation. This article provides a comprehensive overview of its biological activities based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C14H11BrN2O3S
- CAS Number : 1313712-42-3
The compound features a bromine atom at the 6th position and a methoxybenzyl group at the 3rd position of the thieno[3,2-d]pyrimidine core structure. This unique substitution pattern is believed to influence its biological activity significantly.
The biological activity of this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported that compounds derived from thieno[2,3-d]pyrimidines showed IC50 values ranging from 27.6 μM to lower than 0.1 nM against breast cancer (MDA-MB-231) and other tumor cells .
| Compound | Cell Line Tested | IC50 Value (μM) |
|---|---|---|
| This compound | MDA-MB-231 | < 0.1 |
| Other Thieno Derivatives | Various | 27.6 - 43 |
Anti-inflammatory Activity
The thienopyrimidine class has been associated with anti-inflammatory properties. Compounds similar to 6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine have shown promise in reducing inflammation markers in various models .
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives possess antimicrobial properties. The specific interactions and mechanisms by which these compounds exert their effects are under investigation but may involve disruption of bacterial cell walls or inhibition of critical metabolic pathways .
Case Studies
- Study on LHRH Receptor Antagonists : A related study synthesized thieno[2,3-d]pyrimidine derivatives that demonstrated high binding affinity and potent antagonistic activity against the human luteinizing hormone-releasing hormone (LHRH) receptor. The most potent compound showed an IC50 value of 0.06 nM .
- Cytotoxicity Evaluation : Another study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their cytotoxicity against breast cancer cells (MDA-MB-231). The results indicated that structural modifications significantly influenced the inhibitory effects on cell viability .
Q & A
Basic: What are common synthetic routes for preparing 6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?
Answer:
A widely used method involves refluxing a thiourea derivative with brominated phenacyl bromides (e.g., 4-bromophenacyl bromide) in absolute ethanol containing sodium acetate. Sodium acetate acts as a base to deprotonate intermediates, facilitating nucleophilic substitution or condensation reactions. The product is isolated via crystallization from DMF/water mixtures . Alternative routes include alkylation of the thieno[3,2-d]pyrimidine-dione scaffold using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base .
Advanced: How does bromination site selectivity impact functionalization of thieno[3,2-d]pyrimidine-dione derivatives?
Answer:
Bromination may preferentially target the uracil ring over the thiophene moiety, as observed in attempts to deuterate UBP310 derivatives. This complicates subsequent functionalization (e.g., cross-coupling reactions). To circumvent this, researchers recommend using pre-brominated precursors or protective group strategies to direct reactivity to the desired position .
Basic: What analytical techniques confirm the structure of this compound?
Answer:
Key methods include:
- 1H NMR : Signals for thiazole protons (7.62–7.57 ppm), methylene groups (4.78–5.21 ppm for acetamide derivatives), and NH protons (9.68–10.41 ppm) .
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
- Chromatography : C18 column HPLC for purity assessment .
Advanced: How do structural modifications at position 1 influence antimicrobial activity?
Answer:
Alkylation at position 1 (e.g., with benzyl chlorides) reduces antimicrobial efficacy compared to non-alkylated derivatives. For example, 5-methyl-6-(2-methylthiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione shows superior activity against Staphylococcus aureus than its alkylated analogs. The 4-methylbenzyl-substituted derivative retains moderate activity against Candida albicans but underperforms against Pseudomonas aeruginosa .
Basic: What reaction conditions optimize alkylation of the thieno[3,2-d]pyrimidine-dione scaffold?
Answer:
Optimal conditions involve:
- Solvent : DMF for solubility and reactivity.
- Base : Potassium carbonate to deprotonate the N1 position.
- Alkylating agents : Benzyl chlorides or chloroacetamides, refluxed for 6–12 hours.
Work-up includes dilution with ice-cold water and recrystallization .
Advanced: How to resolve contradictions in bromination outcomes during synthesis?
Answer:
If bromination occurs at undesired sites (e.g., uracil instead of thiophene), modify precursors or employ protective groups. For instance, brominating pre-functionalized thieno[3,2-d]pyrimidine-dione intermediates or using directing groups (e.g., methoxy) to steer reactivity . Validate site selectivity via NMR and X-ray crystallography .
Basic: What is the role of sodium acetate in synthesis protocols?
Answer:
Sodium acetate acts as a mild base, neutralizing HBr generated during bromination or alkylation. This shifts the reaction equilibrium toward product formation and minimizes side reactions (e.g., hydrolysis) .
Advanced: What strategies improve antimicrobial activity in related derivatives?
Answer:
- Electron-withdrawing groups : Introduce bromo or nitro groups at position 6 to enhance electrophilicity and target binding.
- Avoid N1 alkylation : Non-alkylated derivatives exhibit higher activity due to unhindered hydrogen-bonding interactions.
- Comparative assays : Evaluate minimum inhibitory concentrations (MICs) against reference drugs (e.g., Metronidazole) .
Basic: How to purify and characterize the final compound?
Answer:
- Purification : Filter the reaction mixture post-reflux, concentrate the filtrate, and crystallize from DMF/water.
- Characterization : Use melting point analysis, 1H/13C NMR, and LC-MS for structural confirmation .
Advanced: How do substituent electronic effects influence cross-coupling reactivity?
Answer:
The bromo group at position 6 facilitates Suzuki-Miyaura couplings with aryl boronic acids. Electron-donating groups (e.g., 4-methoxybenzyl) on the N3 position increase electron density, potentially accelerating oxidative addition in palladium-catalyzed reactions. Comparative studies with nitro or amino substituents can further elucidate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
